molecular formula C14H18N2O3 B7497669 N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide

N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide

Cat. No.: B7497669
M. Wt: 262.30 g/mol
InChI Key: XLXDUOJETLAJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide is a chemical compound that has been widely used in scientific research for various applications. It is commonly known as CP-544326 and belongs to the class of benzamide derivatives. This compound has gained significant attention due to its potential therapeutic properties and has been extensively studied by researchers worldwide.

Mechanism of Action

The mechanism of action of CP-544326 is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition results in the reduction of inflammation and pain. CP-544326 has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CP-544326 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CP-544326 has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CP-544326 has several advantages as a research tool. It exhibits potent anti-inflammatory and analgesic properties, making it an ideal compound for studying the mechanisms of inflammation and pain. It has also been found to have potential therapeutic applications in various diseases. However, CP-544326 has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. In addition, its synthesis is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on CP-544326. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of interest is its potential use in the treatment of cancer. CP-544326 has been found to exhibit potent anti-cancer properties, and further research is needed to explore its potential as a cancer therapeutic. Additionally, further studies are needed to fully understand the mechanism of action of CP-544326 and its long-term effects.

Synthesis Methods

The synthesis of CP-544326 involves the reaction between 4-(2-amino-2-oxoethoxy)phenylamine and cyclopentanecarboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure CP-544326.

Scientific Research Applications

CP-544326 has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)9-19-12-7-5-11(6-8-12)16-14(18)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXDUOJETLAJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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